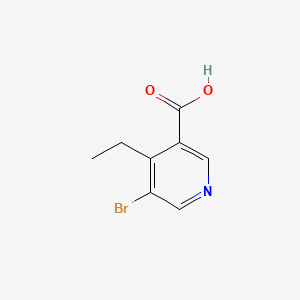
Ethyl 3-chloro-2-fluoro-6-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-2-fluoro-6-iodobenzoate is an organic compound with the molecular formula C9H7ClFIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-fluoro-6-iodobenzoate can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and iodine substituents onto a benzoic acid derivative. One common method involves the following steps:
Halogenation: Starting with a suitable benzoic acid derivative, chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-2-fluoro-6-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of the corresponding hydrocarbon.
Oxidation: Oxidative reactions can modify the ester group or the aromatic ring, leading to the formation of carboxylic acids or quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.
Reduction: Formation of the corresponding hydrocarbon or partially reduced intermediates.
Oxidation: Formation of carboxylic acids, quinones, or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-2-fluoro-6-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique halogen substituents.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-2-fluoro-6-iodobenzoate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-chloro-2-fluoro-6-bromobenzoate
- Ethyl 3-chloro-2-fluoro-6-iodobenzoate
- Ethyl 3-chloro-2-fluoro-6-chlorobenzoate
Uniqueness
This compound is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other halogenated benzoates. The combination of chlorine, fluorine, and iodine substituents provides a unique electronic environment, influencing the compound’s reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C9H7ClFIO2 |
|---|---|
Peso molecular |
328.50 g/mol |
Nombre IUPAC |
ethyl 3-chloro-2-fluoro-6-iodobenzoate |
InChI |
InChI=1S/C9H7ClFIO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 |
Clave InChI |
OWXAGIDPAWPGKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B14024582.png)
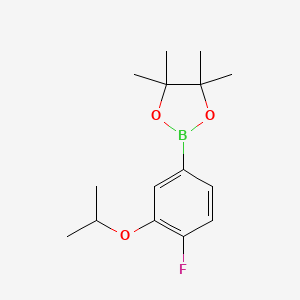
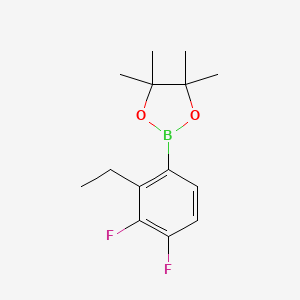
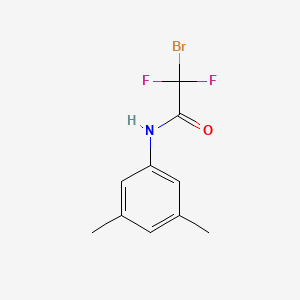
![8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide](/img/structure/B14024606.png)
![1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14024612.png)

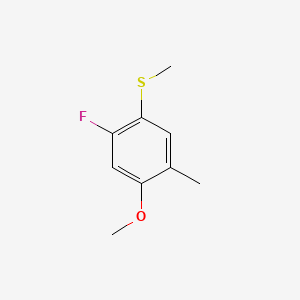
![Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B14024638.png)
![(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B14024642.png)
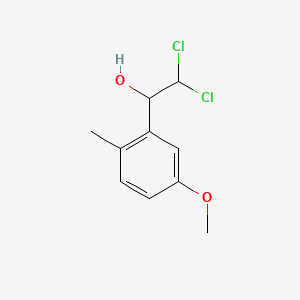
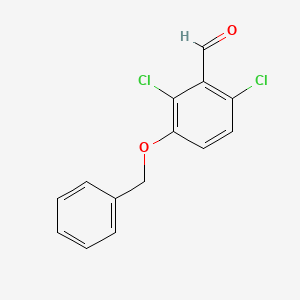
![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
